molecular formula C10H17N2NaO3S B10827211 Inactin hydrate

Inactin hydrate

Cat. No.: B10827211
M. Wt: 268.31 g/mol
InChI Key: AWXGFBKWQUXYIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of inactin hydrate involves the reaction of thiobarbituric acid with sodium hydroxide, followed by the addition of butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes purification steps to achieve a high-purity product suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: Inactin hydrate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Inactin hydrate is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Inactin hydrate exerts its effects by interacting with the central nervous system, leading to sedation and hypnosis. It acts on specific molecular targets, including gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects. This results in decreased neuronal excitability and induction of anesthesia. Additionally, this compound has been shown to affect mitochondrial function, reducing renal blood flow and glomerular filtration rate .

Comparison with Similar Compounds

    Thiopental: Another barbiturate used for anesthesia but with a shorter duration of action.

    Pentobarbital: A barbiturate with similar sedative and hypnotic properties but different pharmacokinetic profiles.

    Phenobarbital: Used primarily as an anticonvulsant with longer-lasting effects compared to inactin hydrate.

Uniqueness: this compound is unique due to its long-lasting anesthetic effects with minimal impact on cardiovascular and renal functions. This makes it particularly valuable in research settings where stable and prolonged anesthesia is required .

Properties

Molecular Formula

C10H17N2NaO3S

Molecular Weight

268.31 g/mol

IUPAC Name

sodium;5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate;hydrate

InChI

InChI=1S/C10H16N2O2S.Na.H2O/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);;1H2/q;+1;/p-1

InChI Key

AWXGFBKWQUXYIR-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.O.[Na+]

Origin of Product

United States

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